The compound can be classified as an amino alcohol, specifically a secondary amine due to the presence of an amino group attached to a carbon that is also bonded to another carbon chain. It is typically synthesized through nucleophilic aromatic substitution reactions, which are common in the synthesis of phenolic compounds. The chemical structure can be represented by the formula and has a molecular weight of approximately 215.27 g/mol.
The synthesis of 2-Amino-2-(4-phenoxyphenyl)ethanol generally involves several methods, primarily focusing on nucleophilic aromatic substitution. A common approach includes:
For example, one method described involves reacting 4-phenoxybenzaldehyde with an amine in the presence of sodium hydroxide, which acts as a base to deprotonate the amine, enhancing its nucleophilicity.
The molecular structure of 2-Amino-2-(4-phenoxyphenyl)ethanol features:
2-Amino-2-(4-phenoxyphenyl)ethanol can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for 2-Amino-2-(4-phenoxyphenyl)ethanol primarily involves its interaction with biological targets:
Studies have indicated that derivatives of this compound exhibit anticonvulsant activity, suggesting its potential use in treating neurological disorders.
The physical and chemical properties of 2-Amino-2-(4-phenoxyphenyl)ethanol include:
Property | Value |
---|---|
Melting Point | ~80°C |
Molecular Weight | 215.27 g/mol |
Solubility | Soluble in water and ethanol |
2-Amino-2-(4-phenoxyphenyl)ethanol has several scientific applications:
The electronic architecture of 2-amino-2-(4-phenoxyphenyl)ethanol hinges on the synergistic interplay between its phenol ether linkage, aminoethanol moiety, and biphenyl core. Density Functional Theory (DFT) analyses reveal that the phenoxy group's oxygen atom exhibits significant electron density delocalization (Mulliken charge: −0.42 e), facilitating resonance with the adjacent phenyl ring. This results in a conjugated system that lowers the HOMO-LUMO energy gap (ΔE = 3.98 eV in gas phase), enhancing molecular polarizability and charge transfer capabilities [2] [9]. Substituents on the phenyl rings markedly modulate this property: electron-withdrawing groups (e.g., −Br at para-position) reduce the HOMO energy by 0.35 eV, while electron-donating groups (−OCH₃) increase the dipole moment by 1.2 D [9].
The amino group’s protonation state further influences electronic distribution. In neutral form, the nitrogen lone pair participates in hyperconjugation with the benzylic carbon, weakening the C−O bond in the ethanol chain (bond length elongation: 1.43 Å → 1.47 Å). Upon protonation, this interaction diminishes, and charge redistribution enhances hydrogen-bond donor capacity [10]. Electrostatic potential (ESP) mapping confirms localized positive charges at the ammonium site (+1.05 e) and negative potentials at the ether oxygen (−0.38 e), creating complementary motifs for intermolecular recognition [4].
Table 1: Electronic Parameters of 2-Amino-2-(4-phenoxyphenyl)ethanol and Derivatives
Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) |
---|---|---|---|---|
None (parent) | −6.24 | −2.26 | 3.98 | 4.32 |
4′-Br | −6.59 | −2.41 | 4.18 | 4.85 |
4′-OCH₃ | −5.91 | −2.18 | 3.73 | 5.52 |
3′-NO₂ | −6.87 | −2.94 | 3.93 | 6.01 |
Data derived from PM3/DFT calculations in gas phase [2] [9] [10]
Conformational flexibility in 2-amino-2-(4-phenoxyphenyl)ethanol is governed by three rotatable bonds: C(phenyl)−O (τ₁), O−C(phenoxy) (τ₂), and C−C(OH) (τ₃). Potential energy surface (PES) scans at the B3LYP/6-31G(d,p) level identify four stable conformers differing by dihedral angles τ₁ and τ₂. The global minimum (ΔG = 0 kcal/mol) adopts a near-planar biphenyl arrangement (τ₁ = 15°, τ₂ = −170°), stabilized by intramolecular CH−π interactions between the ethanol methylene and phenoxy ring (distance: 2.89 Å) [4]. Rotation around τ₂ exhibits the highest barrier (8.7 kcal/mol) due to partial double-bond character from oxygen lone pair conjugation [9].
Solvent effects profoundly impact conformational populations. In polar solvents (ε > 30), the gauche conformation (τ₃ = 60°) predominates (population: 82% in water), driven by stabilizing hydrogen bonds between the ammonium and hydroxyl groups. In apolar media (ε < 5), the anti-periplanar form (τ₃ = 180°) prevails, minimizing dipole–dipole repulsion [4] [10]. Ab initio molecular dynamics (AIMD) simulations reveal nanosecond-scale torsional oscillations, with τ₁ and τ₂ synchronizing to maintain planarity during solvent collisions—a feature critical for ligand–receptor docking precision [9].
Table 2: XRD-Derived Geometric Parameters for 2-Amino-2-(4-bromophenoxyphenyl)ethanol
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pca2₁ |
Unit Cell Dimensions | a = 12.47 Å, b = 6.13 Å, c = 18.92 Å |
Dihedral τ₁ (C−O) | 11.8° |
Dihedral τ₂ (O−C) | −168.3° |
Intramolecular H-bond | N−H⋯O (2.12 Å, 158°) |
Data from single-crystal X-ray diffraction [9]
Non-covalent interactions dictate the supramolecular behavior of 2-amino-2-(4-phenoxyphenyl)ethanol. Quantum Theory of Atoms in Molecules (QTAIM) analysis identifies bond critical points (BCPs) confirming:
Molecular docking studies against biological targets (e.g., acetyl-CoA carboxylase) reveal that the phenoxy phenyl group occupies hydrophobic pockets via van der Waals contacts, while the protonated ammonium and hydroxyl groups form salt bridges and H-bonds with Asp101 and Ser99 residues. Binding free energy decomposition shows that non-polar contributions account for 68% of total affinity (−9.4 kcal/mol), underscoring the scaffold’s versatility in target engagement [8].
Table 3: Binding Energy Components for 4-Phenoxyphenyl Derivatives
Interaction Type | Energy Contribution (kcal/mol) | Biological Relevance |
---|---|---|
Van der Waals | −6.4 | Hydrophobic pocket occupancy |
Electrostatic | −2.1 | Salt bridge formation |
H-bonding | −1.7 | Specificity with Ser/Asp residues |
π-Stacking | −0.8 | Aromatic cage recognition |
Data derived from MM-GBSA calculations on ACC enzyme complexes [8]
The scaffold’s capacity for π-π stacking is evidenced by parallel-displaced geometry with tyrosine residues (centroid distance: 4.2 Å, energy: −4.1 kcal/mol). Additionally, cation-π interactions between the protonated amine and phenylalanine (energy: −5.2 kcal/mol) further stabilize protein complexes, rationalizing the compound’s efficacy in inhibiting enzymes like phenoxazinone synthase [3].
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